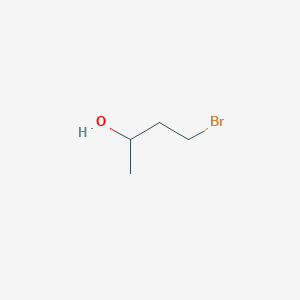

4-Bromobutan-2-ol

描述

Significance as a Chiral Synthon in Complex Molecular Architectures

A synthon is a conceptual fragment of a molecule that can be formed or assembled by known chemical reactions. When a synthon possesses chirality, it is termed a chiral synthon, and it is indispensable for the enantioselective synthesis of chiral target molecules, which are prevalent in pharmaceuticals, natural products, and advanced materials. 4-Bromobutan-2-ol, particularly in its (R) or (S) enantiomeric forms, serves as such a synthon.

The molecule's significance lies in its ability to introduce a four-carbon chain with defined stereochemistry and two distinct functional handles. Research has demonstrated the successful preparation of enantiomerically enriched this compound. For instance, enzymatic dehalogenation of racemic 1,3-dibromobutane (B89751) using LinB enzyme has yielded (S)-4-bromobutan-2-ol with an enantiomeric excess (ee) of 87%, highlighting its utility in asymmetric synthesis . The availability of specific enantiomers, such as (R)-4-bromobutan-2-ol, further solidifies its role as a valuable chiral synthon in the synthesis of complex molecules muni.cz. This capability is fundamental to chiral pool synthesis, a strategy that leverages readily available chiral starting materials to achieve high enantiomeric purity in target compounds chemsrc.com. The bifunctionality of this compound, featuring both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine leaving group, allows for sequential derivatization, enabling the stepwise construction of intricate molecular frameworks .

Foundational Principles of Reactivity and Stereochemical Behavior

The reactivity of this compound is governed by its two primary functional groups: the secondary alcohol and the primary alkyl bromide.

Reactivity of the Bromine Atom: The bromine atom is attached to a primary carbon (C4), making it a good leaving group in nucleophilic substitution reactions (SN1 and SN2). This allows the bromine to be readily displaced by a wide range of nucleophiles, such as hydroxide (B78521) ions, alkoxides, amines, or carbanions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds smolecule.com. The larger atomic size and polarizability of bromine compared to chlorine contribute to its enhanced reactivity in such substitution reactions . For example, reaction with sodium hydroxide can lead to the formation of butan-2-ol .

Reactivity of the Hydroxyl Group: The secondary alcohol group at C2 can participate in typical alcohol reactions. It can be oxidized to form the corresponding ketone, 4-bromobutan-2-one, using various oxidizing agents . Furthermore, the hydroxyl group can undergo esterification or etherification, allowing for the introduction of protecting groups or further functionalization smolecule.com.

Bifunctionality: The simultaneous presence of these two reactive sites allows for selective or sequential chemical modifications. This bifunctionality is key to its role as a versatile intermediate, enabling the construction of more complex molecules through multi-step synthetic pathways .

Stereochemical Behavior: The carbon atom at position 2 (C2) is bonded to four different groups (a hydrogen atom, a methyl group, a hydroxyl group, and the -CH₂CH₂Br moiety), making it a stereogenic center embibe.com. Consequently, this compound exists as a pair of enantiomers: (R)-4-bromobutan-2-ol and (S)-4-bromobutan-2-ol. The stereochemistry at this center is critical for its application as a chiral synthon. Reactions occurring at or near this chiral center can lead to stereochemical outcomes such as retention, inversion, or racemization, depending on the reaction mechanism employed embibe.comtoppr.com. For instance, SN2 reactions typically proceed with inversion of configuration, while SN1 reactions can lead to racemization due to the planar carbocation intermediate embibe.comtoppr.com. The ability to control and utilize this stereochemistry is paramount in synthesizing enantiomerically pure target molecules.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZTWUIVCAAVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-17-4 | |

| Record name | 4-bromobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physical and Chemical Properties

Regioselective and Chemoselective Synthetic Strategies

Controlling the precise placement of functional groups is paramount in the synthesis of this compound. Regioselective strategies ensure the bromine atom is introduced at the C4 position and the hydroxyl group at the C2 position, while chemoselective methods prevent unwanted side reactions at either functional group.

Transformations from Precursor Molecules

One common approach to synthesizing this compound involves the transformation of carefully selected precursor molecules. These methods leverage existing functionalities to construct the target halohydrin structure.

Halohydrin Formation from Alkenes: A well-established method for preparing halohydrins is the electrophilic addition of a halogen and water to an alkene. wikipedia.org The reaction of but-1-ene with a bromine source, such as N-bromosuccinimide (NBS) or bromine water, proceeds via a cyclic bromonium ion intermediate. wikipedia.orgmasterorganicchemistry.com The subsequent attack by a water molecule occurs at the more substituted carbon atom (C2), following Markovnikov's rule, to yield 1-bromo-butan-2-ol. To obtain the desired this compound, a different precursor, such as 3-buten-2-ol, would be required, which is less common. A more direct route involves the anti-Markovnikov hydrobromination of but-3-en-2-ol.

Ring-Opening of Epoxides: Epoxides serve as valuable precursors for halohydrins. The reaction of 1,2-epoxybutane (B156178) with a hydrohalic acid, such as hydrobromic acid (HBr), can lead to the formation of a bromohydrin. wikipedia.org This reaction involves the protonation of the epoxide oxygen, followed by nucleophilic attack by the bromide ion. The regioselectivity of the ring-opening depends on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Reduction of α-Bromoketones: The synthesis can be achieved through the reduction of the corresponding ketone, 4-bromobutan-2-one. benchchem.com This transformation selectively reduces the ketone to a secondary alcohol without affecting the carbon-bromine bond. Various reducing agents can be employed for this purpose.

Strategic Incorporation of Bromine Atom

An alternative strategy involves introducing the bromine atom onto a molecule that already contains the butan-2-ol scaffold. This requires a regioselective bromination reaction that specifically targets the terminal methyl group (C4).

Radical Bromination: Free radical bromination can be used to functionalize alkanes. However, achieving high regioselectivity at the primary C4 position of butan-2-ol is challenging due to the higher reactivity of the secondary C3 position.

Substitution Reactions of Sulfonates: A more controlled multistep approach involves converting the primary hydroxyl group of a diol, such as butane-1,3-diol, into a good leaving group, like a tosylate or mesylate. Subsequent nucleophilic substitution with a bromide salt, such as sodium bromide, would yield the desired bromohydrin. This method offers excellent regiocontrol. Similarly, starting with butan-2-ol and performing a reaction that selectively functionalizes the terminal methyl group is not a direct or common method. A more plausible route involves the conversion of a precursor like 4-hydroxybutan-2-one, protecting the ketone, brominating the primary alcohol, and then deprotecting and reducing the ketone.

A common laboratory procedure for converting alcohols to alkyl bromides involves reacting the alcohol with sodium bromide in sulfuric acid. nsf.gov However, applying this directly to butan-2-ol would likely result in 2-bromobutane (B33332) via an SN1 or SN2 mechanism, not this compound. Therefore, synthesis from precursors where the positions of the functional groups are already set is generally more efficient.

Enantioselective Synthesis of this compound

As this compound is a chiral molecule, the production of single enantiomers is crucial for its application in the synthesis of pharmaceuticals and other complex chiral molecules. benchchem.com Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity under mild conditions. nih.gov

Biocatalytic Approaches for Stereoisomer Production

Enzymes, with their inherent chirality and high specificity, are increasingly used as catalysts in asymmetric synthesis. nih.gov Methods such as enantioselective dehalogenation and enzymatic kinetic resolution are particularly effective for producing enantiopure halohydrins. nih.gov

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds. nih.gov They can be employed for the asymmetric synthesis of chiral alcohols from prochiral or racemic haloalkanes.

A notable example is the synthesis of (S)-4-bromobutan-2-ol using the haloalkane dehalogenase LinB from the bacterium Sphingobium japonicum UT26. benchchem.comnih.govmuni.cz This enzyme catalyzes the selective dehalogenation of racemic 1,3-dibromobutane (B89751). The enzyme preferentially acts on one enantiomer of the substrate, removing a bromine atom to create a hydroxyl group, and resulting in the formation of enantioenriched (S)-4-bromobutan-2-ol. Research has demonstrated that this biocatalytic method can yield the (S)-enantiomer with a high enantiomeric excess (ee). benchchem.com

Table 1: LinB-Catalyzed Synthesis of (S)-4-Bromobutan-2-ol

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| rac-1,3-Dibromobutane | Haloalkane dehalogenase LinB | (S)-4-Bromobutan-2-ol | up to 87% | benchchem.communi.cz |

This enzymatic process showcases both regioselectivity (cleavage of the C-Br bond at C3) and enantioselectivity, providing a direct route to the optically active product.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme, typically a lipase (B570770) or esterase, reacting at a different rate with each enantiomer of the racemic substrate. nih.govresearchgate.net

For the resolution of racemic this compound, a lipase can be used to catalyze an acylation reaction in the presence of an acyl donor (e.g., vinyl acetate). The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated enantiomer (e.g., (R)-4-acetoxy-1-bromobutane) and the unreacted enantiomer ((S)-4-bromobutan-2-ol). These two compounds can then be separated by standard chromatographic techniques. While specific data for this compound resolution is not widely published, this technique has been successfully applied to a variety of other halohydrins, demonstrating its feasibility. researchgate.net

Table 2: Representative Enzymatic Kinetic Resolution of Halohydrins

| Substrate | Enzyme | Reaction Type | Products | Enantioselectivity (E) | Reference |

| Racemic Halohydrins | Lipase (e.g., from Pseudomonas sp.) | Asymmetric Acetylation | Optically active β-halo alcohols and acetates | High (ee 68 to >98%) | researchgate.net |

| Racemic 3-bromo-2-butanols | Lipase | Hydrolysis/Esterification | Enantioenriched alcohols and acetates | >95% ee for separated isomers | researchgate.net |

Asymmetric Chemical Catalysis

Asymmetric chemical catalysis represents a powerful strategy for the enantioselective synthesis of chiral alcohols like this compound. This approach utilizes a small amount of a chiral catalyst to convert a prochiral starting material, such as a ketone, into a specific enantiomer of the corresponding alcohol. One of the most effective methods in this domain is the asymmetric reduction of prochiral ketones, a process directly applicable to the synthesis of this compound from 4-bromo-2-butanone.

A prominent example of this is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. mdpi.com Research has focused on making this process more practical and efficient by generating the oxazaborolidine catalyst in situ. This is achieved by reacting a chiral precursor, such as a chiral lactam alcohol, with borane (B79455) (BH₃) directly in the reaction vessel at room temperature. organic-chemistry.org This eliminates the need for the separate synthesis, isolation, and purification of the often sensitive catalyst, making the procedure more time-efficient and scalable. organic-chemistry.org

The in situ generated catalyst, derived from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane, has demonstrated high efficiency in reducing a variety of prochiral ketones to their corresponding chiral secondary alcohols with excellent yields and high enantiomeric excess (ee). organic-chemistry.org The reaction proceeds smoothly at room temperature, typically within minutes. organic-chemistry.org This methodology is advantageous due to its operational simplicity, reduced preparation time, and the use of inexpensive reagents. organic-chemistry.org

The general effectiveness of this catalytic system is illustrated in the following table, which showcases the reduction of various ketones.

Table 1: Enantioselective Reduction of Prochiral Ketones Using an In Situ Generated Oxazaborolidine Catalyst

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 95 | 96 |

| 1-Acetonaphthone | 1-(Naphthalen-1-yl)ethanol | 91 | 95 |

| 3-Methylacetophenone | 1-(m-Tolyl)ethanol | 93 | 96 |

| Propiophenone | 1-Phenylpropan-1-ol | 94 | 98 |

| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 85 | 96 |

Data sourced from studies on practical enantioselective reduction of ketones using in situ generated oxazaborolidine catalysts. organic-chemistry.org

Chiral Auxiliary-Driven Syntheses

Chiral auxiliary-driven synthesis is a classic and reliable method for controlling stereochemistry. In this approach, a prochiral substrate is temporarily attached to an enantiomerically pure molecule known as a chiral auxiliary. wikipedia.orgsigmaaldrich.com The auxiliary's inherent chirality directs the stereochemical outcome of a subsequent reaction on the substrate. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. bocsci.com

Several types of chiral auxiliaries have been developed and are widely used in asymmetric synthesis.

Oxazolidinones: Popularized by David Evans, oxazolidinone auxiliaries are particularly effective in stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. bocsci.com The substrate, typically an acyl chloride, is attached to the nitrogen of the oxazolidinone to form an imide. The substituents on the oxazolidinone ring then sterically block one face of the enolate formed from the substrate, directing the attack of an electrophile to the opposite face. wikipedia.orgblogspot.com

Camphorsultams: Oppolzer's camphorsultam is another highly effective chiral auxiliary used to direct stereoselective transformations, including Michael additions and Claisen rearrangements. wikipedia.org It has been shown to provide high levels of asymmetric induction, in some cases superior to oxazolidinones. wikipedia.org

SAMP/RAMP Hydrazones: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are used to form chiral hydrazones from aldehydes or ketones. The subsequent metalation and alkylation of the hydrazone proceed with high diastereoselectivity, and the final product is obtained after cleaving the auxiliary. blogspot.com

In the context of synthesizing this compound, a chiral auxiliary could be used to control the reduction of a 4-bromobutanoyl derivative. For instance, the corresponding acyl chloride could be attached to an Evans oxazolidinone. Subsequent stereoselective reduction of the ketone functionality, directed by the auxiliary, followed by cleavage would yield enantiomerically enriched this compound.

Emerging and High-Yielding Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and stereoselective methods for producing key chiral intermediates like this compound.

Development of Scalable Procedures

A major goal in modern organic synthesis is the development of protocols that can be reliably scaled up for industrial production. For this compound, this involves moving towards more practical and resource-efficient methods.

The in situ generation of catalysts, as described for the oxazaborolidine-catalyzed reduction of ketones, is a key step toward scalability. organic-chemistry.org By avoiding the isolation of the catalyst, the process becomes more robust, requires less manual handling, and generates less waste, all of which are critical considerations for large-scale synthesis.

Biocatalysis also presents a highly scalable route. Enzymatic resolutions, for example, have been employed on a preparative scale to separate enantiomers of related brominated alcohols. researchgate.net Biocatalytic reductions of ketones using microorganisms or isolated enzymes can also be performed in large fermenters, offering a green and efficient alternative to chemical methods. For instance, processes have been developed for related diols that achieve final product concentrations of over 38 g/L with excellent yields and perfect enantioselectivity, demonstrating the industrial viability of biocatalytic approaches. nih.gov

Optimization of Reaction Conditions for Stereocontrol

Achieving high levels of stereocontrol is paramount, and this often requires meticulous optimization of reaction parameters. The choice of catalyst, solvent, temperature, and even the counter-ion of a metal catalyst can have a profound impact on the stereochemical outcome of a reaction.

Research into asymmetric catalysis provides clear examples of such optimization. In rhodium-catalyzed asymmetric reactions, for instance, a screening of various solvents revealed that tetrahydrofuran (B95107) (THF) provided the highest enantioselectivity compared to other options like dioxane or toluene. nih.gov Furthermore, the catalyst's counter-anion was found to be crucial, with triflate ([OTf]⁻) leading to a significantly higher enantiomeric excess (94% ee) than other anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluoroantimonate ([SbF₆]⁻). nih.gov

Temperature is another critical variable. In the enantioselective reduction of ketones with oxazaborolidine catalysts, studies have shown that the optimal temperature can depend on the substrate. organic-chemistry.org For some aliphatic ketones, conducting the reaction at higher temperatures can improve the enantiomeric excess, whereas for aromatic ketones, a slight decrease in ee may be observed at elevated temperatures. organic-chemistry.org This highlights the need for careful tuning of reaction conditions for each specific substrate to maximize stereocontrol.

Table 2: Example of Reaction Condition Optimization for Stereocontrol in an Asymmetric Catalysis

| Parameter | Variation | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Solvent | Dioxane | 85 | 88 |

| Toluene | 81 | 85 | |

| THF | 88 | 90 | |

| Counter-ion | [Rh(COD)]₂BF₄ | 88 | 90 |

| [Rh(COD)]₂SbF₆ | 86 | 89 | |

| [Rh(COD)]₂OTf | 92 | 94 |

Data adapted from studies on rhodium-catalyzed asymmetric annulation reactions, illustrating the principle of optimization. nih.gov

Mechanistic Investigations of 4 Bromobutan 2 Ol Transformations

Nucleophilic Substitution Pathways

The presence of a bromine atom, a good leaving group, on a primary carbon and a hydroxyl group on a secondary carbon allows for competitive nucleophilic substitution reactions. The specific pathway is highly dependent on the reaction conditions and the nature of the nucleophile.

Elucidation of SN1 and SN2 Reaction Dynamics

The primary carbon attached to the bromine atom strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a backside attack by a nucleophile, leading to a single, concerted step where the carbon-bromine bond is broken as the new carbon-nucleophile bond is formed. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents promote the SN2 reaction.

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored at the primary C-Br center due to the extreme instability of the resulting primary carbocation. SN1 reactions typically proceed through a carbocation intermediate and are favored for tertiary substrates in polar protic solvents. While the secondary alcohol at C-2 could undergo substitution via an SN1 pathway if protonated by a strong acid to form a good leaving group (H₂O), direct substitution at the C-Br bond will proceed via SN2.

| Feature | SN1 Pathway | SN2 Pathway | Relevance to 4-Bromobutan-2-ol (at C-Br) |

| Substrate | Tertiary > Secondary | Primary > Secondary | Primary alkyl bromide strongly favors SN2. |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | Reaction rate is dependent on both substrate and nucleophile concentration. |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) | A concerted, single-step mechanism is operative. |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles required | Favored by strong nucleophiles (e.g., RO⁻, CN⁻). |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | Polar aprotic solvents enhance the reaction rate. |

Intramolecular Cyclization Potential

A significant reaction pathway for this compound is intramolecular nucleophilic substitution. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the primary carbon bearing the bromine atom in an intramolecular SN2 reaction. This process, a type of Williamson ether synthesis, results in the formation of a five-membered heterocyclic ring. The product of this cyclization is 2-methyltetrahydrofuran. This reaction is generally efficient due to the favorable energetics of forming a five-membered ring.

Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, compete with nucleophilic substitution. For this compound, the structure dictates the possible outcomes of such reactions.

Regioselectivity and Stereoselectivity in Alkene Formation (e.g., Zaitsev's Rule Implications)

Elimination of HBr from this compound requires the removal of a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. In this molecule, the bromine is at C-4, and the only beta-protons are on C-3. Therefore, there is only one possible constitutional isomer that can be formed through the elimination of HBr: but-3-en-2-ol.

Because only one regioisomeric product can be formed, Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product, is not applicable in this case. libretexts.orgchemistrysteps.com Zaitsev's rule applies when there are multiple, structurally distinct groups of beta-hydrogens, leading to a mixture of possible alkene products. libretexts.org The stereochemistry of the double bond is also not a factor, as the product, but-3-en-2-ol, does not exhibit E/Z isomerism.

Mechanistic Studies of E1 and E2 Pathways

The mechanism of elimination is strongly influenced by the substrate structure and the strength of the base.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a beta-proton simultaneously as the leaving group departs. dalalinstitute.com This pathway's rate is dependent on the concentrations of both the substrate and the base. dalalinstitute.com Given that this compound is a primary alkyl bromide, the E2 mechanism is the strongly favored elimination pathway, as it avoids the formation of a high-energy primary carbocation. dalalinstitute.comlibretexts.org The use of a strong, bulky base can further promote E2 elimination over SN2 substitution.

The E1 (Elimination Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com This is followed by the removal of a beta-proton by a weak base. masterorganicchemistry.com Because the E1 pathway requires the formation of a highly unstable primary carbocation from the C-Br bond, this mechanism is considered highly unlikely for this compound under typical conditions. libretexts.orgmasterorganicchemistry.com

| Mechanism | Substrate Preference | Base Requirement | Intermediate | Kinetics | Relevance to this compound |

| E1 | Tertiary > Secondary | Weak base sufficient | Carbocation | Unimolecular | Highly disfavored due to unstable primary carbocation. |

| E2 | Primary or Secondary | Strong base required | None (Concerted) | Bimolecular | The dominant elimination pathway. |

Oxidation and Reduction Chemistry

The secondary alcohol functional group in this compound can undergo both oxidation and reduction reactions.

Oxidation : The secondary alcohol can be oxidized to form the corresponding ketone, 4-bromobutan-2-one. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or Swern oxidation conditions. The choice of reagent allows for control over the reaction conditions and can prevent over-oxidation.

Reduction : The reverse transformation, the reduction of a ketone to a secondary alcohol, is also a fundamental process. If one were to start with 4-bromobutan-2-one, it could be reduced back to this compound. Common reducing agents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com NaBH₄ is a milder, more selective reagent that is often used in protic solvents like methanol or ethanol, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or THF. libretexts.orgchemistrysteps.comyoutube.com

| Transformation | Starting Material | Product | Typical Reagents |

| Oxidation | This compound | 4-Bromobutan-2-one | PCC, CrO₃, Swern Oxidation |

| Reduction | 4-Bromobutan-2-one | This compound | NaBH₄, LiAlH₄ |

Stereoselective Oxidation to 4-Bromobutan-2-one

The oxidation of the secondary alcohol group in this compound yields 4-bromobutan-2-one. This transformation is a standard process in organic synthesis, where a secondary alcohol is converted to a ketone. organicchemistrytutor.com The choice of oxidizing agent is crucial to ensure high yield and to prevent unwanted side reactions.

The general mechanism for the oxidation of a secondary alcohol involves the removal of the hydroxyl proton and the hydrogen atom from the carbon bearing the hydroxyl group. khanacademy.org A variety of reagents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective oxidants.

Common Oxidizing Agents for Secondary Alcohols:

| Reagent Class | Specific Examples | Characteristics |

| Chromium-Based | Jones Reagent (CrO₃, H₂SO₄, acetone), Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Strong oxidants; Jones reagent can lead to over-oxidation in primary alcohols but is effective for secondary alcohols. PCC and PDC are milder and often used for more sensitive substrates. khanacademy.orgbham.ac.uk |

| Iodine-Based | Dess-Martin Periodinane (DMP) | Mild and selective, performed under neutral conditions, suitable for substrates with sensitive functional groups. chemistrysteps.com |

| Sulfur-Based | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Mild conditions, avoids heavy metals, and is highly effective for a wide range of alcohols. |

The stereoselectivity in the oxidation of a chiral alcohol like this compound is generally not a factor at the carbon being oxidized, as it becomes a planar sp²-hybridized carbon in the resulting ketone. However, the choice of oxidant can be critical to avoid reactions at other parts of the molecule or racemization if a chiral center is adjacent to the carbonyl group. For this compound, a mild and selective oxidizing agent would be preferred to prevent any potential interaction with the bromine atom.

Chiral Reduction Methodologies

The asymmetric reduction of the prochiral ketone, 4-bromobutan-2-one, provides a direct route to enantiomerically enriched this compound. This transformation is of high value for the synthesis of chiral building blocks. Biocatalysis has emerged as a powerful tool for this purpose due to the high stereoselectivity exhibited by enzymes. almacgroup.comnih.gov

Carbonyl reductases (CREDs) are a class of enzymes that have been successfully employed for the asymmetric reduction of various ketones, including α-halo ketones. almacgroup.com These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to deliver a hydride to the carbonyl carbon. The stereochemical outcome of the reduction is determined by the specific enzyme used, as different enzymes can exhibit opposite enantioselectivities (either R or S). nih.gov

Another approach involves the use of whole-plant-cell biocatalysts. Tissues from various plants, such as apple, carrot, and potato, have been shown to reduce prochiral ketones with high enantioselectivity. nih.gov These systems offer a cost-effective and environmentally friendly alternative to using isolated enzymes or chemical catalysts.

Examples of Chiral Reduction of Halo-Ketones:

| Catalyst System | Substrate Example | Product Configuration | Enantiomeric Excess (e.e.) |

| Carbonyl Reductase (CRED) | α-chloroacetophenone | (S)-2-chloro-1-phenylethanol | >99% |

| Thermoanaerobacter pseudethanolicus SADH | 2-bromoacetophenone | (S)-2-bromo-1-phenylethanol | High |

| Carrot (Daucus carota) tissue | 4'-chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | ~98% |

These methodologies highlight the potential for producing specific stereoisomers of this compound through the careful selection of the biocatalyst.

Rearrangement Processes

Halohydrins, such as this compound, can undergo rearrangement reactions, often facilitated by the participation of the neighboring halogen atom. wikipedia.org This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to the formation of products with rearranged carbon skeletons or unexpected stereochemistry.

In the case of this compound, the bromine atom can act as an internal nucleophile. While the hydroxyl group and the bromine are in a 1,3-relationship, intramolecular attack is less common than in 1,2- or 1,4-halohydrins. However, under certain conditions, such as treatment with a base to form the alkoxide, an intramolecular SN2 reaction could occur to form a cyclic ether, tetrahydrofuran (B95107).

More relevant is the potential for rearrangement during substitution reactions at the carbon bearing the hydroxyl group. If the hydroxyl group is converted into a good leaving group (e.g., by protonation in strong acid or conversion to a tosylate), the departure of the leaving group can be assisted by the bromine atom. libretexts.org

Mechanism of Neighboring Group Participation by Bromine:

The leaving group (e.g., H₂O from the protonated alcohol) departs.

The bromine atom on the γ-carbon attacks the resulting electron-deficient carbon in an intramolecular SN2 fashion.

This forms a cyclic bromonium ion intermediate.

An external nucleophile then attacks one of the carbons of the bromonium ion, opening the ring.

This pathway can compete with direct nucleophilic substitution and may lead to a mixture of products. The rate of the reaction can also be significantly accelerated compared to a similar substrate without a participating neighboring group. wikipedia.orglibretexts.org While direct evidence for rearrangement in this compound itself is not extensively documented in the provided search results, the principles of neighboring group participation by halogens are well-established in similar systems.

Applications of 4 Bromobutan 2 Ol in Advanced Organic Synthesis

Versatile Chiral Building Block in Multistep Syntheses

The inherent chirality of 4-bromobutan-2-ol, existing as (R) and (S) enantiomers, positions it as a crucial chiral building block for multistep syntheses. This bifunctionality, with a reactive bromine atom susceptible to nucleophilic substitution and a hydroxyl group amenable to oxidation, reduction, or further functionalization, allows for diverse synthetic strategies.

Enantiomerically pure forms of this compound can be accessed through various methods, including biocatalysis. For instance, the haloalkane dehalogenase LinB has been employed to catalyze the regioselective and enantioselective dehalogenation of rac-1,3-dibromobutane, yielding (S)-4-bromobutan-2-ol with high enantiomeric excess (ee), up to 87% nih.gov. These enantiopure intermediates are vital for introducing specific stereochemistry into target molecules, a critical aspect of modern organic synthesis. The ability to selectively functionalize either the hydroxyl or the bromide group, or to perform reactions that leverage both, underscores its versatility in constructing complex chiral scaffolds .

Table 1: Key Chemical Transformations of this compound

| Reaction Type | Description | Example Product(s) | Common Reagents/Conditions | Citation |

| Nucleophilic Substitution | The bromine atom acts as a leaving group, allowing displacement by various nucleophiles. | Butan-2-ol, ethers, amines | NaOH (aq), alkoxides, amines | smolecule.com |

| Oxidation | The secondary alcohol functionality can be oxidized to a ketone. | 4-Bromobutan-2-one | KMnO₄, CrO₃ (acidic conditions), PCC | |

| Reduction | Reduction of the molecule can lead to various butane (B89635) derivatives, depending on the reducing agent and conditions. | Butane derivatives | LiAlH₄ (anhydrous ether) | smolecule.com |

| Dehalogenation | Removal of the bromine atom, often achieved enzymatically, can lead to chiral alcohols with high enantiopurity. | (S)-4-bromobutan-2-ol | Haloalkane dehalogenase LinB | nih.gov |

| Functionalization | The hydroxyl group can be protected or reacted to form esters, ethers, or other derivatives, enabling sequential modifications. | Protected alcohols | TBDMSCl/imidazole, acyl chlorides | evitachem.compearson.com |

Precursor for Optically Active Pharmaceutical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical industry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and safety profiles. This compound, particularly in its enantiopure forms, serves as a valuable precursor for synthesizing such optically active pharmaceutical intermediates. Its structure allows for the introduction of both chirality and reactive handles necessary for building complex drug molecules.

For example, (2S)-4-bromobutan-2-ol has been utilized in the synthesis of tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate, a protected chiral amine that can be further elaborated into various biologically active compounds evitachem.com. The ability to precisely control the stereochemistry through the use of chiral this compound derivatives is essential for developing targeted therapeutics with improved efficacy and reduced side effects smolecule.com. Research investigations have explored its potential use in the synthesis of medicinal compounds with potential antiviral and anticancer properties .

Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. For 4-Bromobutan-2-ol, NMR analysis confirms the presence of the hydroxyl group, the alkyl chain, and the bromine substituent, while also offering insights into its purity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to its distinct proton environments. The methyl group (CH₃) adjacent to the chiral center is typically observed as a triplet. The methine proton (CH-OH) at the chiral center is usually a multiplet, influenced by coupling to both adjacent methylene (B1212753) and methyl groups. The methylene group adjacent to the hydroxyl group (CH₂-CH(OH)) appears as a complex multiplet. The methylene group adjacent to the bromine atom (CH₂-Br) is expected to appear as a triplet due to coupling with the adjacent methylene protons. The hydroxyl proton (OH) signal is typically a broad singlet, whose chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: ¹³C NMR provides a spectrum of the unique carbon environments. For this compound, four distinct carbon signals are anticipated. The methyl carbon (C1) is expected to resonate in the aliphatic region. The carbon bearing the hydroxyl group (C2) will appear significantly downfield due to the electronegativity of oxygen. The methylene carbon adjacent to the hydroxyl group (C3) will also be shifted downfield compared to a simple alkane methylene. The terminal methylene carbon bearing the bromine atom (C4) will show a chemical shift characteristic of a brominated alkyl carbon.

2D NMR Techniques and Chiral Shift Reagents: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can be employed to confirm proton-proton and proton-carbon connectivities, respectively, thereby unequivocally assigning spectral signals to specific atoms in the molecule. Given that this compound possesses a chiral center at C2, its enantiomers can be differentiated using chiral shift reagents. These reagents form transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for the protons or carbons of each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).

Data Table: Expected ¹H and ¹³C NMR Signals for this compound

| Proton/Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Assignment |

| CH₃ (C1) | 1.1 – 1.3 | Triplet | Methyl |

| CH(OH) (C2) | 3.7 – 4.0 | Multiplet | Methine |

| CH₂ (C3) | 1.5 – 2.0 | Multiplet | Methylene |

| CH₂Br (C4) | 3.4 – 3.6 | Triplet | Methylene |

| OH | Variable (broad singlet) | Variable | Hydroxyl |

| C1 (CH₃) | 20 – 25 | - | Methyl |

| C2 (CH-OH) | 65 – 70 | - | Methine |

| C3 (CH₂) | 30 – 40 | - | Methylene |

| C4 (CH₂Br) | 30 – 35 | - | Methylene |

Mass Spectrometry Techniques for Structural Confirmation

Mass Spectrometry (MS) is vital for determining the molecular weight of a compound and providing structural information through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for volatile compounds like this compound.

Molecular Ion and Isotopic Patterns: The molecular weight of this compound (C₄H₉BrO) is approximately 153.02 g/mol nih.govuni.luguidechem.com. The presence of bromine, which exists as two major isotopes, ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), results in a characteristic isotopic cluster for the molecular ion. This typically manifests as two peaks of nearly equal intensity, separated by 2 mass units (e.g., at m/z 152 and 154 for the molecular ion [M]⁺). The monoisotopic mass is approximately 151.98312 Da uni.lu.

Fragmentation Patterns: Fragmentation in MS occurs when the ionized molecule breaks apart. For this compound, typical fragmentation pathways include:

Loss of Water: Alcohols often undergo dehydration, leading to a fragment resulting from the loss of H₂O (18 Da) from the molecular ion, yielding peaks at m/z 134/136 savemyexams.com.

Alpha-Cleavage: Cleavage adjacent to the hydroxyl group can occur. Loss of a methyl radical (CH₃•, 15 Da) from the methyl group would produce a fragment at m/z 121/123.

C-Br Bond Cleavage: Homolytic cleavage of the C-Br bond can generate a fragment corresponding to the brominated alkyl chain cation (e.g., CH₃CH(OH)CH₂CH₂⁺, m/z 121/123) or the alcohol-containing fragment (CH₃CH(OH)CH₂⁺, m/z 73/75), along with the bromide radical or ion.

Alkyl Cation Formation: Stable alkyl cations, such as the propyl cation (CH₃CH₂CH₂⁺, m/z 43), can be formed through various fragmentation routes pearson.com.

Data Table: Expected Major Fragments in the Mass Spectrum of this compound

| Fragment Description | m/z (⁷⁹Br) | m/z (⁸¹Br) | Notes |

| Molecular Ion ([M]⁺) | 152 | 154 | Characteristic isotopic pattern |

| Loss of H₂O ([M-18]⁺) | 134 | 136 | Dehydration of alcohol |

| Loss of CH₃• ([M-15]⁺) | 121 | 123 | Alpha-cleavage at methyl group |

| Loss of Br• ([M-79]⁺ or [M-81]⁺) | 73 | 75 | Cleavage of C-Br bond |

| CH₃CH(OH)CH₂⁺ | 73 | 75 | Fragment from C-Br cleavage |

| CH₃CH₂CH₂⁺ | 43 | 43 | Stable propyl cation |

| CH₂Br⁺ | 93 | 95 | Fragment containing bromine |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound will reveal characteristic absorption bands corresponding to its hydroxyl group, C-H bonds, and the C-Br bond.

Characteristic Absorption Bands:

O-H Stretching: The hydroxyl group (-OH) of the alcohol will exhibit a strong and typically broad absorption band in the region of 3200–3600 cm⁻¹ orgchemboulder.comdocbrown.infopressbooks.pub. This broadening is due to intermolecular hydrogen bonding.

C-H Stretching (Aliphatic): The various aliphatic C-H bonds (from CH₃, CH, and CH₂) will show characteristic stretching vibrations in the range of 2850–3000 cm⁻¹ orgchemboulder.compressbooks.pub.

C-O Stretching: The C-O stretching vibration of the secondary alcohol is expected to appear as a strong band in the fingerprint region, typically between 1050 and 1200 cm⁻¹ orgchemboulder.com.

C-Br Stretching: The C-Br stretching vibration is usually found in the lower wavenumber region of the spectrum, typically between 500 and 700 cm⁻¹ orgchemboulder.com.

C-H Bending: Various C-H bending vibrations for the methylene and methyl groups will also be present in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral profile.

Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group / Bond | Wavenumber (cm⁻¹) | Intensity/Description |

| O-H Stretch (Alcohol) | 3200 – 3600 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 – 3000 | Medium |

| C-O Stretch (Alcohol) | 1050 – 1200 | Strong |

| C-Br Stretch | 500 – 700 | Medium |

| C-H Bending | 1300 – 1470 | Medium |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

As this compound contains a stereogenic center at C2, it exists as a pair of enantiomers: (R)-4-Bromobutan-2-ol and (S)-4-Bromobutan-2-ol. Assessing and ensuring the correct enantiomeric purity is crucial for applications where stereochemistry dictates biological activity or reaction outcomes. Chiral chromatography is the primary method for this evaluation.

Chiral Gas Chromatography (GC): Chiral GC employs a chiral stationary phase (CSP) within the GC column, which interacts differently with the two enantiomers of this compound. Common CSPs include derivatized cyclodextrins, such as Hydrodex β-TBDAc muni.cz. The separation is achieved by differential partitioning of the enantiomers between the mobile phase (carrier gas like helium or nitrogen) and the stationary phase. The mobile phase composition and temperature program are optimized to achieve baseline separation. The retention times and peak areas from the chromatogram are used to calculate the enantiomeric excess (ee) muni.czajol.infosci-hub.se.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC utilizes CSPs, often based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK OD-H) muni.czajol.info. The separation occurs in the liquid phase, with a mobile phase (e.g., hexane/isopropanol mixtures) carrying the analyte through the column. The differential interactions between the enantiomers and the CSP lead to distinct retention times. HPLC offers high resolution and is suitable for a wide range of compounds. Quantification of enantiomeric purity is achieved by analyzing peak areas.

Derivatization for Chromatographic Separation: In some cases, direct separation of enantiomers can be challenging. An alternative approach involves derivatizing the enantiomers of this compound with a chiral reagent to form diastereoisomers open.ac.uk. Diastereoisomers have different physical properties and can typically be separated on standard achiral chromatographic columns, allowing for subsequent quantification of the original enantiomeric ratio.

Data Table: Chromatographic Methods for Enantiomeric Purity

| Method | Stationary Phase (Examples) | Mobile Phase (Examples) | Principle of Separation | Application |

| Chiral Gas Chromatography | Cyclodextrin derivatives | Hexane/Isopropanol | Differential interaction with chiral stationary phase (CSP) leading to different retention times. | Enantiomeric excess determination, Purity analysis |

| Chiral High-Performance Liquid Chromatography | Polysaccharide derivatives | Hexane/Isopropanol/Ethanol | Differential interaction with CSP leading to different retention times. | Enantiomeric excess determination, Purity analysis |

| Derivatization + Achiral Chromatography | Standard silica/alumina | Various | Formation of diastereoisomers, then separation on achiral columns. | Enantiomeric quantification when direct separation is difficult |

Compound Name List:

this compound

(R)-4-Bromobutan-2-ol

(S)-4-Bromobutan-2-ol

Computational and Theoretical Chemistry Studies on 4 Bromobutan 2 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to investigate the intrinsic electronic properties and inherent reactivity of 4-Bromobutan-2-ol. These calculations provide a detailed understanding of the molecule's electron distribution, atomic charges, bond strengths, and molecular orbital energies (HOMO/LUMO). Such analyses are crucial for identifying potential reaction sites and predicting the compound's behavior in various chemical environments.

Key aspects investigated include:

Charge Distribution: Quantum chemical calculations determine the partial atomic charges on each atom within the molecule. This reveals the polarity of different bonds and functional groups, highlighting areas prone to nucleophilic or electrophilic attack. For this compound, the electronegative bromine atom and the hydroxyl group significantly influence the electron density distribution.

Bond Strengths: The strength of chemical bonds, particularly the carbon-bromine (C-Br) bond, is a critical factor in predicting reactivity. The C-Br bond dissociation energy for similar alkyl bromides is approximately 70 kcal/mol , indicating its susceptibility to cleavage in substitution reactions.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electronic excitations and its potential to participate in reactions, such as electrophilic or nucleophilic attacks.

Reactivity Prediction: By analyzing these electronic properties, theoretical studies can predict the favored reaction mechanisms, such as the SN2 substitution at the carbon bearing the bromine atom or oxidation at the secondary alcohol site. The presence of both a leaving group (Br) and a reactive functional group (-OH) makes this compound a versatile intermediate for various synthetic transformations.

Table 1: Key Parameters Investigated in Electronic Structure and Reactivity Studies

| Parameter | Significance | Typical Range/Value (if available) |

| Partial Atomic Charges | Identifies polar regions and potential reaction sites | Mulliken, Natural Bond Orbital |

| C-Br Bond Dissociation Energy | Indicates bond strength and susceptibility to cleavage | ~70 kcal/mol |

| HOMO/LUMO Energies | Predicts electronic excitation and reactivity | eV |

| Dipole Moment | Reflects molecular polarity and intermolecular interactions | Debye |

| Bond Lengths & Angles | Defines molecular geometry and strain | Ångstroms (Å), Degrees |

| Reactivity Indices | Quantifies electron density at specific atoms, predicting electrophilicity/nucleophilicity | - |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for understanding the dynamic behavior and conformational flexibility of molecules. By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements (conformations) of this compound and the energy barriers associated with rotations around its single bonds. Such analyses are crucial for understanding how the molecule might interact with biological targets or catalysts.

Studies involving similar haloalkanes have utilized MD simulations to:

Identify Stable Conformations: MD trajectories can capture the ensemble of conformations a molecule adopts in a given environment (e.g., in solution). This helps in identifying the most stable conformers based on their potential energy.

Analyze Dihedral Angles: Simulations track the changes in dihedral angles along the molecular backbone (e.g., C-C-C-C, C-C-O-H), providing insights into the molecule's flexibility and the energy landscape governing rotations.

Predict Interactions: Understanding the preferred conformations can be vital for predicting how this compound binds to enzyme active sites or participates in reaction mechanisms, as seen in studies of haloalkane dehalogenases nlk.czmuni.czscience.govscience.gov.

Table 2: Conformational Analysis Parameters and Methods

| Parameter | Significance | Method |

| Dihedral Angles | Defines molecular shape and flexibility | MD simulations, Quantum Chemical Optimization |

| Rotational Barriers | Energy cost to rotate around bonds, influencing conformational interconversion | Quantum Chemical Calculations |

| Conformational Ensemble | Collection of all accessible molecular shapes | MD simulations |

| Potential Energy Surface | Maps energy as a function of molecular geometry | Quantum Chemical Calculations, MD Trajectory Analysis |

| Root Mean Square Deviation (RMSD) | Measures structural deviation over time during simulation | MD analysis |

Transition State Modeling and Reaction Pathway Prediction

Predicting reaction pathways and modeling transition states are critical for understanding chemical kinetics and designing synthetic routes. Computational methods, particularly DFT and Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are extensively used for this purpose, often employing software packages like Gaussian or ORCA .

For this compound, these studies focus on:

Nucleophilic Substitution (SN2): Modeling the transition state for the displacement of the bromide ion by a nucleophile. This involves determining the geometry and energy of the transition state, where the C-Br bond is partially broken, and the nucleophile is partially bonded to the carbon atom. The reaction pathway typically involves inversion of stereochemistry at the carbon center if it is chiral.

Oxidation of the Alcohol: Predicting the transition state for the oxidation of the secondary alcohol group to a ketone. This pathway involves the interaction of the hydroxyl group with an oxidizing agent and the subsequent formation of a C=O double bond.

Energy Profiles: Calculating the potential energy surface along the reaction coordinate allows for the identification of transition states and intermediates, providing activation energies that correlate with reaction rates. Studies on related haloalkanes have elucidated detailed mechanisms, including the role of specific residues in enzyme-catalyzed reactions science.govscience.gov.

Table 3: Computational Methods and Software for Reaction Pathway Analysis

| Method | Description | Typical Software |

| DFT | Density Functional Theory for electronic structure and transition state calculations | Gaussian, ORCA |

| QM/MM | Quantum Mechanics/Molecular Mechanics for modeling reactions in complex environments (e.g., enzyme active sites) | Amber, GROMACS |

| Transition State Search | Algorithms to locate saddle points on the potential energy surface | Gaussian, ORCA |

| Reaction Coordinate Mapping | Visualization of the energy changes along the reaction pathway | Various |

| Activation Energy Calculation | Determination of the energy barrier for a reaction | DFT, Ab Initio |

These computational investigations provide a robust theoretical framework for understanding the chemical behavior of this compound, enabling chemists to predict its reactivity and design efficient synthetic strategies.

Compound List:

this compound

Future Perspectives and Research Trajectories

Innovations in Green Chemistry Approaches for 4-Bromobutan-2-ol Synthesis

The drive towards environmentally benign chemical processes is a significant factor shaping future research for this compound. Innovations in green chemistry aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.

Biocatalysis: The use of enzymes, such as haloperoxidases or haloalkane dehalogenases, presents a promising avenue for the selective synthesis of this compound. Preliminary studies have shown potential for enzyme-mediated bromination under ambient conditions e-bookshelf.de. Further research into enzyme engineering and optimization could lead to highly efficient and stereoselective biocatalytic routes, offering a sustainable alternative to traditional chemical methods.

Solvent Minimization and Safer Solvents: Efforts are underway to reduce or replace hazardous organic solvents, such as dichloromethane, with greener alternatives like water, supercritical CO2, or bio-derived solvents calibrantclasses.intext2fa.ir. Developing synthetic protocols that operate efficiently in these media or in solvent-free conditions would significantly improve the environmental footprint of this compound production.

Atom Economy and Waste Reduction: Future synthetic strategies will likely focus on maximizing atom economy, ensuring that a greater proportion of reactant atoms are incorporated into the final product, thereby minimizing byproduct formation and waste calibrantclasses.in.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for improving the yield, purity, and stereoselectivity of this compound synthesis. The compound's chiral nature means that controlling enantioselectivity is of particular interest for applications in pharmaceuticals and fine chemicals.

Chiral Catalysis: Research into chiral catalysts, including organocatalysts and transition metal complexes with chiral ligands, is essential for achieving enantioselective synthesis of specific stereoisomers of this compound chiralpedia.com. This is particularly relevant for pharmaceutical applications where specific enantiomers often exhibit distinct biological activities.

Heterogeneous Catalysis: The development of robust heterogeneous catalysts could facilitate easier separation and recycling, leading to more sustainable and cost-effective processes. Immobilized catalysts or solid-supported reagents are being explored to improve reaction efficiency and reduce downstream processing researchgate.netresearchgate.net.

Electrocatalysis: Electrochemical methods offer an alternative approach that can avoid the use of toxic reagents. Research into electrolytic bromination in aqueous media shows promise for cleaner synthesis, though challenges in product isolation remain .

Development of Integrated Flow Chemistry Protocols

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, better control over reaction parameters, and easier scalability. The development of integrated flow protocols for this compound synthesis is a key area of future research.

Microreactor Technology: The use of microreactors allows for precise control over reaction conditions, leading to higher yields and selectivities, and enabling reactions that are too hazardous for batch processing ornl.govchemdistgroup.comyorku.calboro.ac.uk. Implementing flow chemistry for bromination reactions or subsequent transformations of this compound can lead to more efficient and safer production.

Process Intensification: Flow chemistry enables process intensification by allowing for higher concentrations, shorter reaction times, and more efficient energy utilization. This can translate to smaller reactor footprints and reduced operational costs chemdistgroup.com.

Automated Synthesis: The integration of automation and real-time monitoring within flow systems can lead to autonomous synthesis platforms, capable of optimizing reaction conditions and scaling up production with minimal human intervention ornl.gov.

Expansion of Synthetic Utility in Emerging Fields

This compound's bifunctional nature (possessing both a hydroxyl group and a bromine atom) makes it a versatile building block. Future research will likely explore its expanded utility in various emerging scientific and industrial sectors.

Materials Science: The compound could serve as a monomer or intermediate in the synthesis of novel polymers, functional materials, or advanced coatings, leveraging its reactive functionalities to incorporate specific properties.

Pharmaceutical and Agrochemical Development: As a chiral intermediate, this compound is valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its derivatives are being investigated for their potential biological activities myskinrecipes.comsmolecule.com.

Biotechnology: Its role in enzyme-catalyzed reactions, particularly those involving dehalogenation or stereoselective transformations, highlights its potential utility in biotechnological applications and biochemical research e-bookshelf.de.

常见问题

Q. What laboratory-scale synthesis methods are recommended for 4-Bromobutan-2-ol, and what are their critical reaction parameters?

this compound can be synthesized via nucleophilic substitution of 2-butanol derivatives with hydrobromic acid or via bromination of diols. Key parameters include:

- Reagent stoichiometry : Excess HBr (48% w/w) improves yield, but side reactions (e.g., elimination) require careful temperature control (0–5°C) .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) minimize byproduct formation.

- Purification : Distillation under reduced pressure (b.p. ~85–90°C at 15 mmHg) followed by silica gel chromatography (hexane:ethyl acetate, 3:1) ensures ≥95% purity .

Q. How should researchers validate the purity and structural integrity of this compound?

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can kinetic studies optimize this compound’s stability in multi-step synthetic pathways?

Q. What mechanistic insights explain contradictions in regioselectivity when this compound is used as an alkylating agent?

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility) for this compound?

Q. What advanced spectroscopic techniques are critical for characterizing this compound’s reactive intermediates?

Q. How can computational modeling (e.g., DFT) predict this compound’s behavior in novel reaction environments?

- Software tools : Gaussian or ORCA for calculating transition states and activation energies.

- Key parameters :

- Solvent dielectric constant (ε) to simulate polar/nonpolar environments.

- Bond dissociation energies (C-Br: ~70 kcal/mol) guide mechanistic predictions .

Methodological Notes

- Literature integration : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs for synthesis protocols .

- Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to address experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。